
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide is not fully understood. However, it is believed to work by modulating various signaling pathways and enzymes in the body, leading to its various therapeutic effects.
Biochemical and Physiological Effects:
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide has been found to have various biochemical and physiological effects, including:
- Anti-tumor Properties: The compound has been found to inhibit the growth and proliferation of cancer cells.
- Neuroprotective Effects: N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide has been found to protect neurons from damage and promote their survival.
- Vasodilatory Effects: The compound has been found to dilate blood vessels, leading to increased blood flow and decreased blood pressure.
- Anti-inflammatory Effects: N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide has been found to reduce inflammation in the body, which can contribute to various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, the compound also has certain limitations, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide, including:
- Further studies on the compound's mechanism of action and its potential therapeutic applications in various fields of medicine.
- Development of new synthesis methods to improve the yield and purity of the final product.
- Exploration of the compound's potential as a drug delivery system for other therapeutic agents.
- Investigation of the compound's potential as a diagnostic tool for various diseases.
Conclusion:
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide is a promising chemical compound that has shown potential for various therapeutic applications. Its complex synthesis method and the need for further research to fully understand its mechanism of action are some of the challenges that need to be addressed in future studies. However, the compound's various biochemical and physiological effects make it a promising candidate for further research and development in the field of medicine.
Synthesis Methods
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide involves a multi-step process that requires several reagents and reaction conditions. The exact method of synthesis can vary depending on the specific application and the desired purity of the final product.
Scientific Research Applications
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas where the compound has shown promise include:
- Cancer Research: N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide has been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
- Neurological Disorders: The compound has also been studied for its potential neuroprotective effects and its ability to alleviate symptoms of neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Cardiovascular Diseases: N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension and angina.
properties
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-9-7-15(8-10-17)18-11-12-19(23-22-18)26-14-13-21-20(24)16-5-3-2-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZATLSLXDJUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2715290.png)
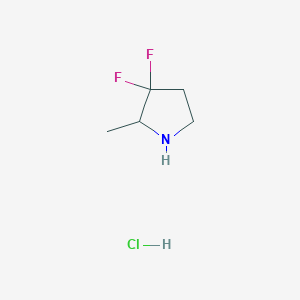
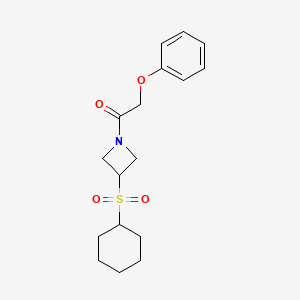
![N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2715295.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone](/img/structure/B2715296.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2715301.png)
![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)

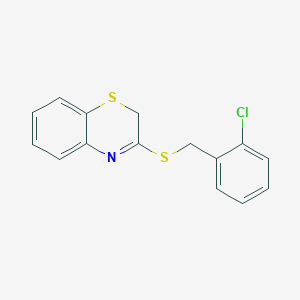
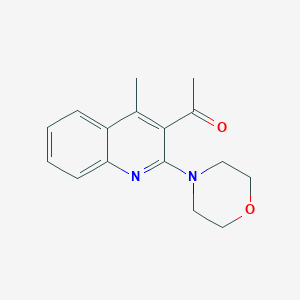
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)
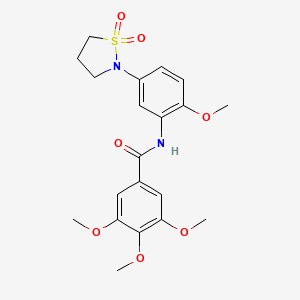
![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)